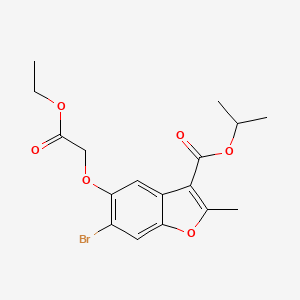
Propan-2-yl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C17H19BrO6 and its molecular weight is 399.237. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Propan-2-yl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to Propan-2-yl 6-bromo derivatives exhibit significant antimicrobial properties. For instance, a related benzofuran-pyrazole compound showed broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens including E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Benzofuran-Pyrazole 9 | 2.50 | E. coli |
| Benzofuran-Pyrazole 11 | 20 | Staphylococcus aureus |
| Propan-2-yl 6-bromo | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives has also been explored. Compounds similar to Propan-2-yl 6-bromo have shown substantial anti-inflammatory effects, with stabilization percentages of human red blood cell (HRBC) membranes ranging from 86.70% to 99.25% . This suggests that these compounds may inhibit inflammatory mediators effectively.
Table 2: Anti-inflammatory Effects
| Compound | HRBC Stabilization (%) |
|---|---|
| Benzofuran-Pyrazole 9 | 86.70 |
| Benzofuran-Pyrazole 10 | 29.67 |
| Propan-2-yl 6-bromo | TBD |
The mechanism by which Propan-2-yl 6-bromo exerts its biological effects is still being elucidated. However, it is hypothesized that the presence of the benzofuran moiety may enhance interaction with specific biological targets such as DNA gyrase, which is crucial for bacterial DNA replication .
Inhibition of DNA Gyrase
In vitro studies have indicated that related compounds can inhibit E. coli DNA gyrase B with an IC50 value comparable to established antibiotics like ciprofloxacin . This inhibition is significant for developing new antimicrobial agents.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various benzofuran derivatives included Propan-2-yl 6-bromo, demonstrating promising results against Gram-negative and Gram-positive bacteria.
- Anti-inflammatory Assay : Another study assessed the anti-inflammatory properties through HRBC membrane stabilization tests, confirming the high efficacy of related compounds in reducing inflammation.
Propriétés
IUPAC Name |
propan-2-yl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO6/c1-5-21-15(19)8-22-14-6-11-13(7-12(14)18)24-10(4)16(11)17(20)23-9(2)3/h6-7,9H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWCKBGRPXSWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













